Cyclo[Arg-Gly-Asp-D-Tyr-Lys], commonly referred to as cyclo(RGDyK), is a cyclic peptide that consists of the amino acid sequence arginine-glycine-aspartic acid-D-tyrosine-lysine. This compound is particularly noted for its high affinity and selectivity towards the integrin αVβ3, making it a significant molecule in biomedical research and therapeutic applications. Integrins are crucial transmembrane receptors that mediate cell-extracellular matrix adhesion, influencing various cellular processes such as migration, proliferation, and survival .
Cyclo(RGDyK) is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the precise assembly of amino acid sequences. The classification of cyclo(RGDyK) falls under cyclic peptides, which are characterized by a circular structure formed by covalent bonds between the terminal amino acids .
The synthesis of cyclo(RGDyK) typically involves the following steps:
Cyclo(RGDyK) has a well-defined cyclic structure that enhances its stability and biological activity compared to linear peptides. The molecular formula is C₁₈H₃₁N₅O₄, with a molecular weight of approximately 373.47 g/mol. The cyclic nature of this peptide allows for optimal spatial orientation for binding to integrin receptors, which is critical for its function as an integrin inhibitor .
Cyclo(RGDyK) primarily participates in substitution reactions due to its functional groups. Key reactions include:
Common reagents include DIC and HOBt for coupling reactions, while TFA is typically employed for deprotection .
Cyclo(RGDyK) exerts its biological effects by selectively binding to integrin αVβ3, thereby inhibiting its interaction with extracellular matrix proteins such as fibronectin and vitronectin. This inhibition disrupts integrin-mediated signaling pathways, leading to decreased cell adhesion, migration, and proliferation. The mechanism involves interference with focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK) pathways, which are pivotal in cellular signaling related to growth and survival .
Cyclo(RGDyK) has several significant applications in scientific research:
The RGD tripeptide sequence is evolutionarily conserved in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and fibrinogen. When exposed during tissue remodeling or pathology, RGD motifs engage integrin receptors, triggering bidirectional signaling cascades:
Table 1: Key Integrins Targeted by Cyclic RGD Peptides
Integrin | Primary Ligands | Biological Roles | Affinity of c(RGDyK) (IC₅₀) |
---|---|---|---|
αvβ3 | Vitronectin, osteopontin | Angiogenesis, bone resorption | 37.5–58.1 nM [2] |
αvβ5 | Fibronectin, vitronectin | Tumor cell migration | ~100 nM [6] |
α5β1 | Fibronectin | Embryogenesis | Low affinity [6] |
Cyclo[Arg-Gly-Asp-D-Tyr-Lys] binds αvβ3 with nanomolar affinity by forming critical contacts:
The journey from native RGD sequences to optimized cyclic analogs reflects decades of rational design:
Table 2: Evolution of Key Cyclic RGD Peptides
Peptide | Structure | Innovations | Applications |
---|---|---|---|
Linear RGD | Arg-Gly-Asp | Native sequence | Proof-of-concept studies |
Cilengitide | Cyclo(Arg-Gly-Asp-D-Phe-Val) | First clinical cyclic peptide | Glioma trials |
c(RGDyK) | Cyclo(Arg-Gly-Asp-D-Tyr-Lys) | D-Tyr for stability; Lys for conjugation | Imaging, drug delivery [3] [6] |
c(RGDfK) | Cyclo(Arg-Gly-Asp-D-Phe-Lys) | D-Phe variant | Preclinical angiogenesis inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7